molecular formula C11H9NO5 B613176 (2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate CAS No. 56186-54-0

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate

Cat. No. B613176
CAS RN: 56186-54-0
M. Wt: 235.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 2,5-dioxopyrrolidin-1-yl furan-2-ylprop-2-enoate, is a small molecule that has been used in various scientific research applications. It has been found to be a promising compound for the synthesis of other molecules, as well as for its potential applications in drug discovery.

Scientific Research Applications

Bioactive Furan-Substituted Compounds

Furan and its derivatives are crucial in drug design due to their presence in bioactive molecules. Research shows the importance of furan substituents in medicinal chemistry, especially in purine and pyrimidine nucleobases and nucleosides, demonstrating significant antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Structural modifications of lead compounds to enhance activity and selectivity have been extensively studied, indicating the versatile application of furan derivatives in developing therapeutic agents (Ostrowski, 2022).

Sustainable Materials from Furan Derivatives

Furan derivatives like 5-Hydroxymethylfurfural (HMF) are recognized as versatile reagents from renewable sources, offering an alternative to non-renewable hydrocarbons. These derivatives are pivotal in producing monomers, polymers, fuels, solvents, and various chemicals, showcasing the role of furan compounds in advancing sustainable material science (Chernyshev et al., 2017).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLWNSNBYXAOHH-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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